1-Chloro-4-[(difluoromethyl)sulfanyl]benzene
Description
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene is an organic compound characterized by the presence of a chloro group and a difluoromethylsulfanyl group attached to a benzene ring
Properties
IUPAC Name |
1-chloro-4-(difluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2S/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCXRGOEMOHKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539735 | |
| Record name | 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-66-6 | |
| Record name | 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1-chloro-4-nitrobenzene with difluoromethylthiol in the presence of a base, followed by reduction of the nitro group to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include 1-amino-4-[(difluoromethyl)sulfanyl]benzene.
Oxidation: Products include 1-chloro-4-[(difluoromethyl)sulfinyl]benzene and 1-chloro-4-[(difluoromethyl)sulfonyl]benzene.
Reduction: Products include 1-chloro-4-[(difluoromethyl)sulfanyl]cyclohexane.
Scientific Research Applications
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro group may also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene
- 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene
- 1-Chloro-4-[(methylthio)]benzene
Uniqueness: 1-Chloro-4-[(difluoromethyl)sulfanyl]benzene is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Biological Activity
1-Chloro-4-[(difluoromethyl)sulfanyl]benzene, a compound with the molecular formula C7H6ClF2S, has garnered attention in the fields of medicinal chemistry and toxicology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : Approximately 195.64 g/mol
- Structure : Characterized by a benzene ring with a chloro group and a difluoromethylsulfanyl group, which contributes to its unique electronic properties and reactivity .
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. The difluoromethylsulfanyl group enhances the compound's binding affinity to various biological targets, potentially increasing its efficacy as a therapeutic agent .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The difluoromethylsulfanyl group may facilitate stronger interactions due to its electronegative nature, which can influence the compound's pharmacodynamics.
Toxicological Studies
A series of studies have evaluated the toxicity and biological effects of this compound in animal models:
- Oral Exposure : In studies involving rats, the compound was administered at varying doses (0, 10, 50, 400, or 1000 mg/kg). Observed effects included increased liver weights and nephropathy at higher doses. The No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg based on kidney effects .
- Inhalation Studies : Mice exposed to different vapor concentrations exhibited significant changes in blood parameters and organ weights, with a NOAEL established at 125 ppm .
These findings underscore the necessity for careful evaluation of dosage and exposure routes when considering therapeutic applications.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of critical enzymatic pathways .
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene | C7H6ClF3S | Contains trifluoromethyl group; used in electronics |
| 1-Bromo-4-[(difluoromethyl)sulfanyl]benzene | C7H6BrF2S | Bromine instead of chlorine; potential pharmaceutical use |
| 1-Chloro-4-(methylthio)benzene | C7H7ClS | Contains methylthio group; different reactivity profile |
The presence of the difluoromethylsulfanyl group in this compound distinguishes it from these compounds, imparting unique electronic characteristics that enhance its reactivity .
Case Studies
Several case studies have explored the applications of this compound in drug discovery:
- Antimicrobial Development : A study focused on synthesizing derivatives of this compound for use as potential antimicrobial agents. Results indicated improved efficacy compared to traditional antibiotics .
- Pharmacological Investigations : Research on the pharmacokinetics of this compound revealed significant absorption rates following oral administration in animal models, suggesting potential for oral bioavailability in human applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
